Cas no 210345-00-9 (Z-WEHD-FMK)
Z-WEHD-FMK Chemical and Physical Properties
Names and Identifiers
-
- L-Histidinamide,N-[(phenylmethoxy)carbonyl]-L-tryptophyl-L-a-glutamyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-,methyl ester (9CI)
- L-Histidinamide,N-[(phenylmethoxy)carbonyl]-L-tryptophyl-L-a-glutamyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-
- methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-ox
- Z-WEHD-FMK
- CASPASE-1 INHIBITOR TFA SALT
- Z-TRP-GLU(OME)-HIS-ASP(OME)-FMK-TFA
- Z-WEHD-FMK-TFA
- HY-P0111
- Methyl (5S,8S,11S,14S)-14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-5-[(1H-indol-3-yl)methyl]-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name)
- 210345-00-9
- L-Histidinamide, N-[(phenylmethoxy)carbonyl]-L-tryptophyl-L-
- methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate
- AKOS040764218
- DTXSID80648727
- CS-0018267
- Caspase-1 inhibitor (fluoromethylketone), Caspase-5 inhibitor (fluoromethylketone)
- A-glutamyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]methyl ester
- benzyloxycarbonyl-Trp-Glu(OMe)-His-Asp(OMe)-fluoromethylketone
- MS-31368
- Caspase-1/ICE Inhibitor Z-WEHD-FMK
- G13078
- DA-68892
- Methyl (5S,8S,11S,14S)-14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-5-[(1H-indol-3-yl)methyl]-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate
-
- Inchi: 1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52)/t27-,28-,29-,30-/m0/s1
- InChI Key: NLZNSSWGRVBWIX-KRCBVYEFSA-N
- SMILES: FCC([C@H](CC(=O)OC)NC([C@H](CC1=CN=CN1)NC([C@H](CCC(=O)OC)NC([C@H](CC1=CNC2C=CC=CC1=2)NC(=O)OCC1C=CC=CC=1)=O)=O)=O)=O
Computed Properties
- Exact Mass: 763.298
- Monoisotopic Mass: 763.298
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 55
- Rotatable Bond Count: 23
- Complexity: 1330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 240A^2
- XLogP3: 2
Experimental Properties
- Density: 1.349±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 1129.2±65.0 °C(Predicted)
- Solubility: Insuluble (4.3E-3 g/L) (25 ºC),
Z-WEHD-FMK Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0018267-5mg |
Z-WEHD-FMK |
210345-00-9 | 98.64% | 5mg |
$450.0 | 2022-04-27 | |
| ChemScence | CS-0018267-10mg |
Z-WEHD-FMK |
210345-00-9 | 98.64% | 10mg |
$650.0 | 2022-04-27 | |
| ChemScence | CS-0018267-50mg |
Z-WEHD-FMK |
210345-00-9 | 98.64% | 50mg |
$1950.0 | 2022-04-27 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP2161-5 mg |
Z-WEHD-FMK |
210345-00-9 | 5mg |
¥3860.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP2161-10 mg |
Z-WEHD-FMK |
210345-00-9 | 10mg |
¥5560.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP2161-50 mg |
Z-WEHD-FMK |
210345-00-9 | 50mg |
¥16610.00 | 2022-04-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8622-1mg |
Z-WEHD-FMK |
210345-00-9 | 98% | 1mg |
¥492.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8622-5mg |
Z-WEHD-FMK |
210345-00-9 | 98% | 5mg |
¥1199.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8622-10mg |
Z-WEHD-FMK |
210345-00-9 | 98% | 10mg |
¥2022.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8622-25mg |
Z-WEHD-FMK |
210345-00-9 | 98% | 25mg |
¥3028.00 | 2023-09-09 |
Z-WEHD-FMK Suppliers
Z-WEHD-FMK Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Z-WEHD-FMK
Professional Introduction to Compound Z-WEHD-FMK (CAS No. 210345-00-9)
Compound Z-WEHD-FMK (CAS No. 210345-00-9) is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable tool in various scientific applications, particularly in the study of enzymatic pathways and cellular signaling mechanisms.
The molecular formula of Z-WEHD-FMK underscores its role as a potent inhibitor, specifically targeting certain proteases and kinases that are critical in biological processes. Its chemical composition, which includes a combination of amino acids and fluorinated methoxy groups, contributes to its stability and reactivity under controlled experimental conditions. This stability is particularly important in laboratory settings where precision and consistency are paramount.
In recent years, the compound Z-WEHD-FMK has been extensively studied for its potential applications in drug development. Its ability to modulate enzymatic activity has made it a candidate for investigating therapeutic strategies against various diseases, including cancer and inflammatory disorders. Researchers have leveraged its inhibitory properties to develop novel drug candidates that aim to disrupt aberrant signaling pathways associated with these conditions.
One of the most compelling aspects of Z-WEHD-FMK is its specificity towards certain proteases and kinases. This specificity is crucial in minimizing off-target effects, which can often lead to adverse reactions in patients. The compound’s design allows it to interact selectively with target enzymes, thereby enhancing the efficacy of potential therapeutic interventions. This targeted approach aligns well with the growing trend in precision medicine, where treatments are tailored to individual patient profiles.
The latest research on Z-WEHD-FMK has revealed intriguing insights into its mechanism of action. Studies have demonstrated that it can inhibit the activity of caspase-3, a key enzyme involved in apoptosis (programmed cell death). By modulating caspase-3 activity, the compound has shown potential in promoting cell death in cancerous cells while sparing healthy cells. This selective toxicity is a desirable trait in anticancer therapies and highlights the compound’s therapeutic promise.
Furthermore, investigations into the pharmacokinetic properties of Z-WEHD-FMK have provided valuable data on its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have indicated that the compound exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and a moderate half-life. Such attributes are essential for developing an effective drug formulation that can be administered orally or via other non-invasive routes.
The synthesis of Z-WEHD-FMK presents an interesting challenge due to its complex molecular architecture. However, advancements in synthetic chemistry have enabled researchers to produce this compound with high purity and yield. The synthetic route involves multiple steps, including fluorination and methoxylation processes, which require precise control over reaction conditions. Despite these challenges, the ability to synthesize Z-WEHD-FMK efficiently has opened doors for further exploration of its biological activities.
In conclusion, compound Z-WEHD-FMK (CAS No. 210345-00-9) represents a significant advancement in biochemical research. Its unique properties as an enzyme inhibitor make it a valuable tool for studying cellular processes and developing novel therapeutic agents. The latest research findings underscore its potential in addressing critical health issues such as cancer and inflammation. As scientific understanding continues to evolve, the applications of Z-WEHD-FMK are expected to expand, offering new hope for patients worldwide.
210345-00-9 (Z-WEHD-FMK) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)